molecular formula C12H24N2O2 B13566206 tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate

tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate

Cat. No.: B13566206
M. Wt: 228.33 g/mol
InChI Key: GETYYJMBMPJQIW-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization in Academic Literature

The compound tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate belongs to the carbamate class of organic molecules, characterized by a carbonyl group bonded to an amino group through an oxygen atom. Its systematic IUPAC name reflects its structural complexity: the tert-butyl group (C(C(CH₃)₃)) is attached via a carbamate linkage (–OCONH–) to a 2-(1-aminocyclopentyl)ethyl chain. The cyclopentyl ring features an amino (–NH₂) substituent at the 1-position, while the ethyl spacer bridges the carbamate and cycloalkyl moieties.

Structural characterization of this compound typically involves spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (e.g., a singlet at δ ~1.4 ppm for the nine equivalent methyl protons in $$ ^1H $$ NMR) and the cyclopentyl ring (complex splitting patterns between δ 1.5–2.5 ppm). Infrared (IR) spectroscopy confirms the presence of carbamate carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹ and N–H stretches around 3300–3500 cm⁻¹. X-ray crystallography of analogous carbamates, such as tert-butyl N-(thiophen-2-yl)carbamate, demonstrates planar carbamate groups with dihedral angles influenced by steric effects from bulky substituents.

Table 1: Key Structural Features of tert-Butyl N-[2-(1-Aminocyclopentyl)ethyl]carbamate

Feature Description
Molecular Formula C₁₂H₂₄N₂O₂ (inferred from analogous compounds)
Functional Groups Carbamate, primary amine, tert-butyl, cyclopentane
Stereochemistry Potential stereoisomerism at cyclopentyl amino group
Hydrogen Bonding Intra- and intermolecular N–H⋯O interactions

Historical Evolution of Carbamate-Containing Compound Research

Carbamates have been studied since the 19th century, with early work focusing on simple derivatives like ethyl carbamate (urethane). The discovery of their biological activity in the 20th century spurred innovations in medicinal and agrochemical applications. The introduction of tert-butyl carbamates in the 1970s marked a turning point, as their steric bulk improved stability in synthetic intermediates—a critical advance for peptide synthesis and organocatalysis.

The development of tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate reflects two broader trends:

  • Stereochemical Control : Cyclopentylamine derivatives gained prominence in the 1990s as chiral building blocks for pharmaceuticals, driving demand for enantioselective synthesis methods.
  • Protecting Group Chemistry : tert-Butyloxycarbonyl (Boc) groups became indispensable in multi-step organic syntheses due to their orthogonal deprotection under mild acidic conditions.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-8-12(13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15)

InChI Key

GETYYJMBMPJQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCCC1)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate typically involves:

  • Introduction of the tert-butyl carbamate (Boc) protecting group to the amine functionality.
  • Construction of the 2-(1-aminocyclopentyl)ethyl backbone.
  • Selective protection and deprotection steps to preserve functional group integrity.

The Boc group is widely used to protect amines during synthesis due to its stability under neutral and basic conditions and ease of removal under acidic conditions.

Reported Synthetic Routes

While direct literature on this compound is limited, closely related compounds such as tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate provide insight into preparation methods that can be adapted.

Boc Protection of Aminocyclopentyl Derivatives

A common approach involves reacting 1-aminocyclopentane derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield the Boc-protected amine.

  • Reaction conditions: Room temperature to mild heating (20–40°C), solvents such as dichloromethane or ethyl acetate.
  • Typical yield: 70–90% depending on purity of starting materials and reaction time.
Alkylation to Form the Ethyl Linker

The ethyl chain linking the carbamate and aminocyclopentyl group can be introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: Reaction of Boc-protected 2-bromoethylamine with 1-aminocyclopentane under basic conditions.
  • Reductive amination: Condensation of Boc-protected amino aldehyde with cyclopentylamine followed by reduction (e.g., sodium cyanoborohydride).
Alternative Preparation via Mixed Anhydride Method

Patent CN102020589B describes a method for preparing t-butyl carbamate derivatives via mixed acid anhydride intermediates, which could be adapted for this compound:

  • Formation of mixed acid anhydride from N-Boc amino acid using isobutyl chlorocarbonate and N-methylmorpholine.
  • Condensation of the mixed anhydride with an amine to form the protected carbamate.

This method is advantageous for high purity and yield.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Yield (%)
1 Boc Protection 1-Aminocyclopentane + Boc2O, Et3N, DCM, RT Boc-protected amine, 85
2 Alkylation Boc-protected amine + 2-bromoethylamine, base, solvent This compound, 75
3 Purification Column chromatography or recrystallization Purity >95%

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are standard:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and Boc protection Characteristic tert-butyl singlet at ~1.4 ppm; cyclopentyl protons in 1–2 ppm range
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 228.33 (M+H)+
Infrared Spectroscopy (IR) Functional group identification Carbamate C=O stretch near 1700 cm⁻¹; N-H stretches
Elemental Analysis Purity and composition Consistent with C, H, N percentages

Reaction Conditions and Optimization

Reaction Parameters Affecting Yield

  • Solvent choice: Dichloromethane and ethyl acetate are preferred for Boc protection due to solubility and stability.
  • Temperature: Room temperature is sufficient; higher temperatures may cause Boc group cleavage.
  • Base: Triethylamine or N-methylmorpholine neutralizes acid byproducts and improves yield.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients yields pure product.

Common Side Reactions and Mitigation

  • Over-alkylation: Controlled stoichiometry and slow addition prevent multiple alkylations.
  • Boc cleavage: Avoid strong acids or prolonged heating during synthesis.
  • Impurities: Use of dry solvents and inert atmosphere reduces side product formation.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Features
This compound C11H22N2O2 228.33 Cyclopentyl ring, Boc-protected amine
tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate C11H22N2O2 214.31 Cyclobutyl ring instead of cyclopentyl
tert-butyl carbamate C5H11NO2 117.15 Simplest Boc-protected amine

The cyclopentyl ring in this compound provides unique steric and electronic properties influencing reactivity and biological interactions.

Summary of Research Findings

  • The preparation of this compound is best achieved via Boc protection of 1-aminocyclopentane followed by alkylation with a 2-carbon linker bearing an amine.
  • Mixed anhydride methods offer alternative high-yield routes.
  • Reaction conditions such as solvent, temperature, and base choice critically affect yield and purity.
  • Analytical techniques including NMR, MS, and IR are essential for confirming structure.
  • The compound’s unique cyclopentyl moiety differentiates it from related carbamates, impacting its chemical and biological behavior.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(1-aminocyclopentyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

tert-ButylN-[2-(1-aminocyclopentyl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The molecular pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate Not Provided C12H24N2O2 228.3* Cyclopentylamine, ethyl linker
tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate 1289385-02-9 C12H24N2O2 228.3 Cyclopentyl with 2-aminoethyl substituent
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1032684-85-7 C11H22N2O2 214.3 Cyclopropane ring, methyl linker
tert-Butyl N-[1-(1-aminocyclopentyl)-2,2-dimethylpropyl]carbamate 2228178-67-2 C14H27N2O2 255.4 Branched alkyl chain, cyclopentylamine

*Calculated based on analogous compounds (e.g., ).

Key Observations :

  • Cyclopentyl vs. Cyclopropane : The cyclopentyl group in the target compound offers greater conformational flexibility compared to cyclopropane derivatives (e.g., 1032684-85-7), which may enhance binding to larger protein pockets .
  • Substituent Position: tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate (1289385-02-9) positions the aminoethyl group on the cyclopentane ring, whereas the target compound places the amine directly on the ring. This difference affects electronic and steric properties .

Biological Activity

tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanism of action, and its comparative analysis with similar compounds. The findings are supported by various research studies and data tables.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl amine. This unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13_{13}H22_{22}N2_{2}O2_{2}
Molecular Weight250.33 g/mol
CAS Number127828-22-2

The mechanism of action of tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Binding : It may also interact with specific receptors, influencing signal transduction pathways critical for cellular function.

Biological Activity

Research indicates that tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Properties : It has been observed to modulate inflammatory responses in vitro, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate the compound's ability to protect neuronal cells from oxidative stress.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique properties of tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate:

CompoundStructure FeaturesBiological Activity
tert-butyl carbamateLacks cyclopentyl groupLimited biological interactions
tert-butyl N-methylcarbamateMethyl substitution instead of cyclopentylDifferent pharmacological profile
tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamateStereoisomer with distinct reactivitySimilar but distinct biological effects

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate exhibited significant cytotoxicity. The IC50 values were determined through MTT assays:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced pro-inflammatory cytokine levels significantly:

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-α20080
IL-615060

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves condensing tert-butyl-protected amines with activated carbonyl intermediates. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for forming carbamate bonds under mild conditions, as demonstrated in analogous tert-butyl carbamate syntheses . Alternative routes include reductive cleavage of N-C-N bonds using sodium borohydride, which preserves stereochemical integrity in cyclopentylamine derivatives .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Structural validation requires multimodal analysis:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and cyclopentylamine protons (δ 1.5–2.5 ppm for cyclopentane and NH signals).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₂₄N₂O₂: calc. 228.18 g/mol).
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX suite) resolves bond angles and stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). The tert-butyl carbamate group is sensitive to acidic/basic conditions; avoid exposure to strong acids (e.g., TFA) or bases (e.g., NH₃/MeOH), which cleave the Boc (tert-butoxycarbonyl) protecting group. Stability under these conditions should be confirmed via periodic HPLC analysis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the 1-aminocyclopentyl moiety?

  • Methodological Answer : Diastereoselective intramolecular α-amidoalkylation reactions enable stereocontrol. For example, chiral auxiliaries or enantioselective catalysis (e.g., iodolactamization) can induce asymmetry in cyclopentane rings. Post-synthesis, stereochemistry is validated via NOESY NMR or circular dichroism (CD) for non-crystalline samples. Computational modeling (DFT) predicts preferred conformers .

Q. What experimental strategies mitigate conflicting data in reaction yields across different synthetic routes?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For instance, microwave-assisted synthesis (e.g., 100°C, 6 h in DMF) improves yields compared to traditional reflux by enhancing reaction kinetics. Cross-validate results using LC-MS to track intermediate formation .

Q. How does fluorination of the cyclopentyl ring affect the compound’s stability and bioactivity?

  • Methodological Answer : Fluorination at the cyclopentyl position (e.g., 3-fluorophenyl derivatives) enhances metabolic stability by reducing cytochrome P450 oxidation. Stability assays (e.g., plasma/tissue homogenate incubation) quantify degradation rates. Fluorine’s electronegativity also modulates hydrogen bonding in target interactions, which is probed via isothermal titration calorimetry (ITC) .

Q. What computational tools are recommended for modeling tert-butyl carbamate interactions in drug discovery?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to biological targets (e.g., enzymes or receptors). Density Functional Theory (DFT) calculates charge distribution on the carbamate group, predicting reactivity in prodrug systems. Pipeline integration with SHELX (for crystallographic data) ensures structural accuracy .

Data Contradiction Analysis

Q. Why do reported yields vary for reductive cleavage vs. carbamate coupling methods?

  • Analysis : Reductive cleavage (NaBH₄) often achieves >80% yields but requires anhydrous conditions and inert atmospheres, which are challenging to replicate. In contrast, carbamate coupling (EDCI/HOBt) yields 60–75% due to competing side reactions (e.g., racemization). Discrepancies are resolved by optimizing reaction scales: microliter-scale high-throughput screening identifies ideal stoichiometry before scaling up .

Q. How do conflicting crystallographic data interpretations arise for tert-butyl carbamate derivatives?

  • Analysis : Disordered tert-butyl groups in crystal lattices complicate refinement. SHELXL’s PART and SUMP instructions resolve disorder by partitioning occupancy. ORTEP-3 visualizes thermal ellipsoids to distinguish static vs. dynamic disorder. Cross-validation with Hirshfeld surface analysis ensures data reliability .

Methodological Resources

  • Structural Analysis : SHELX suite (SHELXL, SHELXS) , ORTEP-3 for graphical representation .
  • Synthetic Optimization : DoE software (JMP, MODDE), microwave reactors (Biotage Initiator+) .
  • Stability Testing : Accelerated stability chambers (ICH Q1A guidelines), HPLC-PDA (photodiode array detection) .

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